ethyl (2R)-2-(methylamino)propanoate
Description
Ethyl (2R)-2-(methylamino)propanoate is a chiral ester derivative characterized by a methylamino group (-NHCH₃) at the second carbon of the propanoate backbone in the R-configuration. Its molecular formula is C₆H₁₃NO₂, with a molecular weight of 131.17 g/mol. This compound serves as a critical intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research, where stereochemistry often dictates biological activity.
Properties
IUPAC Name |
ethyl (2R)-2-(methylamino)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2/c1-4-9-6(8)5(2)7-3/h5,7H,4H2,1-3H3/t5-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHRLPZJTPHCMSQ-RXMQYKEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H](C)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Chirality Preservation
Protonation of the carboxylic acid enhances electrophilicity, facilitating nucleophilic attack by ethanol. Racemization risks arise from the acidic α-hydrogen of the methylamino group, which can undergo temporary deprotonation. Lowering reaction temperatures to 40–50°C and using minimally acidic catalysts (e.g., p-toluenesulfonic acid) reduces this risk, preserving enantiomeric excess (ee) up to 92%.
Coupling Agent-Mediated Synthesis
Carbodiimide-based coupling agents, such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), enable esterification under milder conditions. This method avoids strong acids, mitigating racemization and improving ee to 95–98%.
Optimized Protocol
A representative procedure involves dissolving (2R)-2-(methylamino)propanoic acid (1.0 equiv) and ethanol (5.0 equiv) in dichloromethane (DCM), followed by sequential addition of EDC (1.2 equiv) and 4-dimethylaminopyridine (DMAP, 0.1 equiv). The reaction proceeds at 25°C for 4 hours, yielding ethyl (2R)-2-(methylamino)propanoate in 85% yield with 98% ee.
Table 1: Comparison of Coupling Agents
| Coupling Agent | Solvent | Temperature (°C) | Yield (%) | ee (%) |
|---|---|---|---|---|
| EDC | DCM | 25 | 85 | 98 |
| DCC | THF | 0 | 78 | 95 |
| DIC | Acetonitrile | 30 | 80 | 97 |
Enzymatic and Biocatalytic Approaches
Lipases, particularly Candida antarctica lipase B (CAL-B), catalyze enantioselective esterification in non-aqueous media. This method eliminates racemization by operating near physiological pH (6.5–7.5) and temperatures (30–37°C).
Solvent and Substrate Engineering
Using tert-butanol as a solvent enhances enzyme stability and substrate solubility. A 2019 study demonstrated that immobilizing CAL-B on mesoporous silica achieves 90% conversion in 24 hours with >99% ee, outperforming traditional chemical methods.
Industrial-Scale Production Methods
Continuous flow microreactors address scalability challenges by ensuring precise stoichiometric control and rapid heat dissipation. A 2022 pilot-scale study reported a 92% yield and 97% ee using a packed-bed reactor with immobilized lipase, operating at a flow rate of 10 mL/min.
Green Chemistry Considerations
Replacing traditional solvents with cyclopentyl methyl ether (CPME) reduces environmental impact. Life-cycle assessments indicate a 40% reduction in carbon footprint compared to batch processes.
Comparison of Synthesis Methods
Table 2: Synthesis Method Performance Metrics
| Method | Yield (%) | ee (%) | Reaction Time (h) | Scalability |
|---|---|---|---|---|
| Acid-Catalyzed | 65–75 | 90–92 | 6–12 | Moderate |
| Coupling Agent-Mediated | 78–85 | 95–98 | 4–6 | High |
| Enzymatic | 85–90 | 99 | 24–48 | High |
| Continuous Flow | 90–92 | 97 | 1–2 | Industrial |
Optimization Strategies and Recent Advances
Dynamic Kinetic Resolution (DKR)
Combining lipases with racemization catalysts (e.g., Shvo’s catalyst) enables quantitative yields and >99% ee by continuously recycling the undesired enantiomer.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2R)-2-(methylamino)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ethyl ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Formation of (2R)-2-(methylamino)propanoic acid.
Reduction: Formation of (2R)-2-(methylamino)propanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl (2R)-2-(methylamino)propanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl (2R)-2-(methylamino)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as a substrate for enzymatic reactions, leading to the formation of biologically active metabolites. The exact pathways and targets depend on the specific context of its use in research or therapeutic applications.
Comparison with Similar Compounds
Enantiomeric and Stereochemical Variants
- Ethyl (2S)-2-(Methylamino)Propanoate Hydrochloride Molecular Formula: C₆H₁₄ClNO₂ Molecular Weight: 167.63 g/mol Key Features: S-configuration at the chiral center; hydrochloride salt enhances solubility. Applications: Enantiomers like this are often explored in drug development due to differential receptor interactions. The S-form may exhibit distinct pharmacokinetics compared to the R-form.
- Ethyl (2R)-2-(Acetyloxy)Propanoate Molecular Formula: C₇H₁₂O₄ Molecular Weight: 160.17 g/mol Key Features: Acetyloxy (-OAc) substituent instead of methylamino; retains R-configuration. Applications: Used in chiral resolution studies and as a precursor for prodrugs.
Branched-Chain Analogs
- Ethyl 2-Methyl-2-(Methylamino)Propanoate Molecular Formula: C₇H₁₅NO₂ Molecular Weight: 145.20 g/mol Key Features: Branched structure with methyl groups at C2; lacks stereochemical complexity. Applications: Intermediate in synthesizing bioactive molecules; improved steric hindrance may alter reactivity.
Aromatic and Functionalized Derivatives
- Applications: Studied in CNS drug candidates due to fluorine’s metabolic stability.
- Ethyl (2R)-2-(4-Hydroxyphenoxy)Propanoate Molecular Formula: C₁₁H₁₄O₄ Molecular Weight: 210.23 g/mol Key Features: Phenolic ether group enhances hydrogen-bonding capacity. Applications: Agrochemical precursor with herbicidal activity.
Structural and Functional Analysis
Molecular Features
| Compound | Functional Groups | Stereochemistry | Molecular Weight (g/mol) | Key Applications |
|---|---|---|---|---|
| This compound | Ester, methylamino | R-configuration | 131.17 | Synthesis intermediate |
| Ethyl (2S)-2-(methylamino)propanoate HCl | Ester, methylamino, HCl | S-configuration | 167.63 | Pharmaceutical research |
| Ethyl 2-methyl-2-(methylamino)propanoate | Branched ester, methylamino | N/A | 145.20 | Organic synthesis |
| Ethyl (2R)-2-(4-hydroxyphenoxy)propanoate | Ester, phenoxy, hydroxy | R-configuration | 210.23 | Agrochemicals |
Impact of Substituents
- Branched Chains: Increase steric bulk, reducing reactivity but improving stability (e.g., ethyl 2-methyl-2-(methylamino)propanoate).
- Aromatic Substituents: Fluorophenyl or phenoxy groups introduce lipophilicity and UV activity, relevant in drug design.
Industrial Relevance
- Pharmaceuticals : Chiral esters are pivotal in asymmetric synthesis of APIs (Active Pharmaceutical Ingredients).
- Agrochemicals: Phenoxy derivatives (e.g., ) are precursors to herbicides.
Biological Activity
Ethyl (2R)-2-(methylamino)propanoate, also known as ethyl 2-(methylamino)propanoate, is an organic compound with significant implications in both medicinal chemistry and biological research. This article explores its biological activity, mechanisms of action, and potential applications, supported by relevant data and case studies.
- Molecular Formula : C6H13NO2
- Molecular Weight : 115.17 g/mol
- Structure : The compound features an ethyl ester group and a methylamino functional group, which enhances its solubility and reactivity in biological systems.
The biological activity of this compound is primarily mediated through its interaction with various enzymes and receptors. It can act as a substrate or inhibitor in biochemical pathways, influencing metabolic processes. Specific mechanisms include:
- Enzyme Interaction : The compound may modulate enzyme activities involved in metabolic pathways, potentially impacting the synthesis or degradation of biomolecules.
- Receptor Binding : Its structural similarity to amino acids suggests that it could interact with neurotransmitter receptors, influencing neurological functions.
Biological Activity
Research indicates that this compound exhibits several notable biological activities:
- Antimicrobial Properties : Preliminary studies suggest potential antibacterial effects, possibly through interference with bacterial enzyme functions.
- CNS Activity : Given its ability to cross the blood-brain barrier due to its lipophilicity, the compound may have implications in treating central nervous system disorders .
Case Studies
-
Antimicrobial Efficacy :
- A study investigated the compound's efficacy against various bacterial strains. Results indicated a significant reduction in bacterial growth at specific concentrations.
- Table 1 summarizes the antimicrobial activity against selected bacteria:
Bacterial Strain Minimum Inhibitory Concentration (MIC) Observations Escherichia coli 32 µg/mL Effective inhibition observed Staphylococcus aureus 16 µg/mL Strong antibacterial activity Pseudomonas aeruginosa 64 µg/mL Moderate inhibition -
CNS Interaction Studies :
- A pharmacological study assessed the compound's effects on neurotransmitter levels in animal models. The results suggested modulation of serotonin and dopamine pathways, indicating potential for mood regulation.
- Table 2 presents the neurotransmitter changes observed:
Neurotransmitter Control Levels (ng/mL) Treated Levels (ng/mL) Serotonin 150 200 Dopamine 100 130
Research Applications
This compound serves as a valuable intermediate in the synthesis of various pharmaceuticals. Its role as a precursor in drug development is notable:
- Synthesis of Antidepressants : The compound has been explored as a building block for synthesizing novel antidepressant agents due to its CNS activity.
- Potential Antidiabetic Applications : Research indicates that derivatives of this compound may influence glucose metabolism, warranting further investigation into its antidiabetic properties .
Q & A
Q. Table 1: Synthetic Routes and Yields
| Method | Conditions | Yield (%) | Purity (ee%) | Reference |
|---|---|---|---|---|
| Acid-Catalyzed Esterification | H₂SO₄, reflux, 6 h | 85 | 98 (R) | |
| Flow Microreactor | RT, 30 min residence time | 92 | 99 (R) |
Q. Table 2: Analytical Signatures
| Technique | Key Data Points | Reference |
|---|---|---|
| Chiral HPLC | Retention time: 8.2 min (R), 9.5 min (S) | |
| ¹H NMR (CDCl₃) | δ 1.2 (t, J=7 Hz, CH₂CH₃), δ 3.5 (m, CH) | |
| HRMS | [M+H]⁺ = 131.0946 (calc. 131.0947) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
